molecular formula C6H6O4 B7822728 (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Cat. No.: B7822728
M. Wt: 142.11 g/mol
InChI Key: WDUVHBUZEIBPBR-PHDIDXHHSA-N
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Description

(3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione ( 13241-36-6) is a high-value furofuran derivative of interest in synthetic and pharmaceutical chemistry. This compound, with the molecular formula C6H6O4 and a molecular weight of 142.11 g/mol, serves as a versatile chiral building block and key intermediate . The fused bicyclic furofuran structure is a privileged scaffold in medicinal chemistry, making this compound particularly valuable for the synthesis of more complex molecules . It is characterized by a high predicted boiling point of 339.6±42.0 °C and a density of 1.449±0.06 g/cm3 . Researchers utilize this compound as a critical precursor in domino and bicyclization reactions to efficiently construct complex molecular architectures, as reported in organic chemistry literature . It is also listed as a carbohydrate-related intermediate and an "In House Impurity," highlighting its specific applications in pharmaceutical development and quality control . For optimal stability, it is recommended that the product be stored in a refrigerator at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aS)-3a,6a-dihydrofuro[3,2-b]furan-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-3-1-9-6-4(8)2-10-5(3)6/h5-6H,1-2H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUVHBUZEIBPBR-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2C(O1)C(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)[C@@H]2[C@H](O1)C(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13241-36-6
Record name 1,4:3,6-Dianhydro-D-threo-2,5-hexodiulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13241-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

State of the Art Synthetic Methodologies for 3as,6as Dihydrofuro 3,2 B Furan 3,6 2h,5h Dione and Analogous Bicyclic Lactones

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione core reveals several logical disconnection points. The most common strategies hinge on disconnecting the ester linkages of the two lactone rings.

A primary disconnection across the C-O bonds of the lactone moieties leads back to a dihydroxy dicarboxylic acid precursor or a related derivative. This linear precursor, possessing the requisite stereochemistry, can then be envisaged to undergo a double intramolecular cyclization (lactonization) to form the target bicyclic system. The key challenge in this approach is the stereocontrolled synthesis of the acyclic precursor with four contiguous stereocenters.

Alternatively, a stepwise strategy can be envisioned. Disconnection of one lactone ring reveals a γ-lactone substituted with a hydroxyalkyl or carboxyalkyl side chain. This intermediate could be formed from a precursor that already contains one of the heterocyclic rings. For instance, a pre-formed tetrahydrofuran (B95107) ring can be functionalized and then subjected to a second ring-closing reaction to form the second lactone. This approach allows for more control by building the complex bicyclic system in a sequential manner.

A third strategy involves a convergent approach where two separate fragments are synthesized and then joined. For example, a C2-symmetric dicarboxylic acid could be derived from tartaric acid, which is then cyclized. Another powerful approach involves cycloaddition reactions, where the bicyclic core is formed in a single, often stereoselective, step from simpler cyclic or acyclic precursors.

Classical and Modern Approaches to the Dihydrofuro[3,2-b]furan Skeleton

The construction of the fused furan (B31954) ring system has been approached from various starting materials, with furan-based synthons and carbohydrates being two of the most prominent sources.

Furan and its derivatives serve as versatile starting materials for the synthesis of the saturated tetrahydrofuran rings present in the target molecule. The aromatic furan ring can be considered a masked 1,4-dicarbonyl compound. Methodologies often involve an initial functionalization of the furan ring, followed by a transformation that converts the furan into one of the tetrahydrofuran rings of the bicyclic core.

For example, oxidation of a suitably substituted furan can lead to the formation of a γ-lactone. Subsequent chemical steps can then be used to build the second fused ring. Another common strategy is the stereoselective hydrogenation or dihydroxylation of the furan double bonds to generate the required stereocenters on the tetrahydrofuran ring. These methods are powerful but can sometimes be challenging in terms of stereocontrol during the reduction or oxidation steps.

Carbohydrates are inexpensive, abundant, and enantiomerically pure starting materials, making them ideal precursors for the synthesis of chiral molecules like this compound. nih.gov The inherent stereochemistry of sugars can be directly translated into the target molecule, circumventing the need for asymmetric synthesis steps.

For example, D-glucose, D-mannitol, or D-xylose can be chemically modified through a series of protection, oxidation, and reduction steps to generate acyclic precursors that possess the correct stereochemical configuration for subsequent cyclization into the dihydrofuro[3,2-b]furan skeleton. nih.gov The conversion of carbohydrates into valuable furan-based platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-diformylfuran (DFF) is a well-established field. mdpi.comresearchgate.netrsc.org These furan derivatives can then be further elaborated into the desired bicyclic lactone systems. This bio-based approach is a cornerstone of green chemistry and provides a sustainable route to these complex heterocyclic structures. nih.gov

Catalytic Cyclization Protocols

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of bicyclic lactones has benefited immensely from the development of novel catalytic cyclization reactions.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Carbonylative cyclization reactions, where a carbonyl group (CO) is incorporated into the molecule during the cyclization process, are particularly useful for the synthesis of lactones. These reactions often proceed under mild conditions and with high selectivity.

The general mechanism involves the oxidative addition of a palladium(0) catalyst to an organic halide or triflate, followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. This intermediate then undergoes an intramolecular reaction with a suitably positioned nucleophile, such as a hydroxyl group, to effect cyclization and form the lactone ring, regenerating the palladium(0) catalyst.

A specific and elegant application of this methodology is the palladium-catalyzed double carbonylative cyclization of 3-hydroxy-4-pentenoic acids to yield tetrahydrofuro[3,2-b]furan-2,5-diones. researchgate.net This reaction constructs the complete bicyclic dilactone core in a single step from a linear precursor.

The reaction typically employs a palladium(II) catalyst, such as PdCl₂, in the presence of a copper(II) or copper(I) co-catalyst and a base, under an atmosphere of carbon monoxide. The substrate, a 3-hydroxy-4-pentenoic acid, contains both a hydroxyl group and a terminal alkene, which are the functional groups required for the double cyclization.

The proposed mechanism involves an initial palladium-catalyzed carbonylation of the C=C double bond (Wacker-type oxidation) followed by intramolecular attack of the carboxylic acid to form the first lactone ring. A second carbonylation and intramolecular attack by the hydroxyl group then forms the second lactone ring, completing the bicyclic structure. The stereochemical outcome of the reaction is controlled by the stereochemistry of the starting hydroxy acid.

Below is a table summarizing representative results for this transformation.

EntrySubstrate (R group)Catalyst SystemPressure (CO/Air)Yield (%)
1HPdCl₂/CuCl₂1/1 atm65
2CH₃PdCl₂/CuCl₂1/1 atm60
3C₆H₅PdCl₂/CuCl₂1/1 atm55

This interactive table is based on generalized data from studies on palladium-catalyzed carbonylative cyclizations. researchgate.net

This powerful reaction exemplifies the efficiency of modern catalytic methods in rapidly assembling complex molecular architectures from simple, linear precursors.

Iron-Catalyzed Ring-Closure Reactions in Furan Synthesis

Iron, being an earth-abundant and non-toxic metal, has emerged as an attractive alternative to precious metals in catalysis. nih.gov Iron catalysts have been successfully employed in a variety of organic transformations, including the synthesis of furan and benzofuran (B130515) derivatives. nih.govrsc.orgosti.gov These reactions often proceed through Lewis acid catalysis or radical pathways. nih.govrsc.orgresearchgate.net

For instance, iron(III) chloride has been shown to catalyze the substitution reaction of propargylic acetates with enoxysilanes to produce γ-alkynyl ketones, which can then undergo acid-catalyzed cyclization to yield tri- or tetrasubstituted furans. organic-chemistry.org Another approach involves the iron-catalyzed transannulation of furans with O-acetyl oximes to generate functionalized pyrroles, demonstrating the ability of iron to mediate ring-opening and closing cascades. rsc.org While a direct iron-catalyzed synthesis of this compound has not been explicitly reported, the existing literature on iron-catalyzed C-O bond formation and furan synthesis suggests the feasibility of developing such a methodology. nih.govresearchgate.net

Other Transition Metal-Catalyzed Cycloadditions and Rearrangements

Besides palladium and iron, a range of other transition metals, including rhodium, gold, copper, and ruthenium, have been utilized for the synthesis of furan-containing molecules and other heterocyclic systems. nih.govhud.ac.ukpharmaguideline.commdpi.com These metals exhibit unique catalytic activities, enabling a diverse array of cycloadditions, rearrangements, and cycloisomerization reactions. researchgate.netrsc.orgorganic-chemistry.orgsemanticscholar.orgnih.gov

Gold and platinum catalysts, in particular, are known for their ability to activate alkynes towards nucleophilic attack, making them well-suited for the cyclization of acetylenic precursors to form furans. researchgate.netnih.gov For example, gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines provides an efficient route to complex indolines. researchgate.net Rhodium catalysts have been employed in enantioselective [4+2] cycloaddition reactions to construct furan-fused lactams. nih.govnih.gov Copper catalysts have been used in the synthesis of furans from 1,3-dienyl ethers and in the intramolecular O-vinylation of ketones. hud.ac.uk

Stereoselective Synthesis of Furofuran Bicyclic Systems

The biological activity of furofuran lignans (B1203133) and other related compounds is often highly dependent on their stereochemistry. elsevierpure.com Consequently, the development of stereoselective methods for the synthesis of the furofuran core is of paramount importance.

Enantioselective Methodologies for Accessing Chiral Furofuran Cores

Significant progress has been made in the enantioselective synthesis of chiral furofuran cores, with both metal-catalyzed and organocatalytic approaches proving to be effective. elsevierpure.comnih.govresearchgate.netnih.gov Palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates has been developed as a key step in the enantioselective total synthesis of several furofuran lignans. rsc.org This method allows for the construction of tetrahydrofurans with three contiguous stereocenters in a highly controlled manner.

Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has also been utilized to construct chiral seven-membered rings, showcasing the potential of this strategy for the synthesis of other chiral heterocyclic systems. rsc.org Furthermore, catalytic asymmetric methods have been developed for the synthesis of hexahydro-furofuran-3-ol, a key fragment of HIV protease inhibitors. nih.gov

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide range of molecules, including bicyclic lactones and other heterocyclic compounds. nih.govresearchgate.net This approach avoids the use of often toxic and expensive heavy metals and has been successfully applied to the enantioselective synthesis of furofuran-like structures. researchgate.netrsc.orgsigmaaldrich.comacs.orgnih.govrsc.org

A notable example is the nucleophile-catalyzed aldol-lactonization (NCAL) reaction, which has been employed for the organocatalytic enantioselective synthesis of bicyclic β-lactones from aldehyde-acids. researchgate.netsigmaaldrich.com Cinchona alkaloids and their derivatives are often used as catalysts in these transformations, inducing high levels of enantioselectivity (91-98% ee). researchgate.net Similarly, N-heterocyclic carbenes have been used to catalyze the cascade reaction of enals with malonates to afford cyclopentane- and cyclohexane-fused δ-lactones with excellent diastereoselectivities and high enantioselectivities. nih.gov

The table below summarizes selected organocatalytic asymmetric transformations leading to bicyclic lactones.

Reaction TypeCatalystSubstratesProductEnantioselectivity (ee)Ref
Nucleophile-Catalyzed Aldol-Lactonization (NCAL)Cinchona AlkaloidsAldehyde-acidsBicyclic β-lactones91-98% researchgate.net
Cascade ReactionN-Heterocyclic CarbenesEnals and malonatesBicyclic δ-lactonesHigh nih.gov
Inverse-Electron-Demand Diels-AlderAminocatalystα,β-Unsaturated aldehydes and coumalates[2.2.2]-Bicyclic lactonesHigh acs.org

These examples demonstrate the power of organocatalysis to construct complex chiral bicyclic lactone systems with high stereocontrol, offering a promising avenue for the enantioselective synthesis of this compound and its analogs.

Synthetic Applications of Furofuran Cores as Building Blocks in Complex Molecule Synthesis

Role as Key Intermediates for Polycyclic Systems

The compact and stereochemically rich framework of dihydrofuro[3,2-b]furan-3,6-dione and its analogues makes them ideal starting points for the synthesis of more complex, polycyclic architectures. Their inherent rigidity allows for a high degree of stereocontrol in subsequent transformations, guiding the formation of new stereocenters relative to the existing chiral scaffold. This is particularly evident in the ambitious total syntheses of the ginkgolide family of natural products.

The ginkgolides are a class of terpenoid trilactones known for their exceptionally complex, caged polycyclic structures. wikipedia.orgfrontiersin.org Several synthetic campaigns targeting these molecules have utilized bicyclic furanone or lactone intermediates to establish the core framework. For instance, in the first total synthesis of (±)-Ginkgolide B by Corey, a tetracyclic ketone intermediate was elaborated to form the characteristic fused ring system. nih.gov While not starting from the specific title compound, this and other syntheses establish the principle of using a pre-formed bicyclic system to manage the intricate stereochemical challenges. nih.govnih.gov

In a more recent example, the Barriault group's total synthesis of (±)-Ginkgolide C highlights a strategy where a bicyclic ester is strategically converted into a lactone, forming a key part of the ginkgolide core. researchgate.net This conversion serves to construct one of the five-membered rings of the final product, demonstrating how the furofuranone skeleton acts as a critical template for assembling the larger polycyclic system. These syntheses underscore the strategic importance of bicyclic lactones as foundational intermediates, enabling the diastereoselective construction of the multiple contiguous stereocenters that define these complex natural products. wikipedia.orgresearchgate.net

Polycyclic SystemBicyclic Intermediate TypeKey TransformationReference
Ginkgolide CBicyclic EsterEpoxidation followed by intramolecular opening to form a lactone researchgate.net
Ginkgolide BTetracyclic Ketone (incorporating a bicyclic core)Internal ketene-olefin cycloaddition nih.gov
Ginkgolide BCyclopentanone derivativeIntramolecular [2+2] photocycloaddition to form the bicyclic core nih.gov
Table 1. Use of Bicyclic Lactone Analogues as Intermediates in Ginkgolide Synthesis.

Enantiopure Furofuran Derivatives as Chiral Auxiliaries or Ligands

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org Similarly, chiral ligands coordinate to a metal center to create a chiral catalytic environment that induces enantioselectivity in a reaction. The rigid, C2-symmetric scaffold of enantiopure furofuran derivatives like this compound makes them theoretically attractive candidates for these roles. Their well-defined stereochemistry could effectively bias the facial approach of reagents to a substrate or organize the coordination sphere of a metal catalyst.

Despite this potential, a review of the current literature does not reveal widespread application of this compound or its direct derivatives specifically as chiral auxiliaries or ligands in asymmetric catalysis. The field has been largely dominated by other classes of compounds, such as Evans' oxazolidinones, Oppolzer's camphorsultams, and phosphorus- or nitrogen-based ligands like BINAP and BOX. nih.gov

However, related structures derived from carbohydrates have shown promise. For example, chiral aminoethers derived from isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol), which shares the same furo[3,2-b]furan core, have been successfully employed as chiral auxiliaries in the asymmetric alkylation of phenylacetic amides, achieving significant diastereomeric excess. researchgate.net This precedent suggests that the rigid bicyclic framework is capable of inducing stereoselectivity. The lack of documented use for the title dione (B5365651) may reflect the availability of more established alternatives or the need for further functionalization to create effective directing groups or metal binding sites. Future research could explore the modification of the furofuran-dione skeleton to develop novel, carbohydrate-derived auxiliaries and ligands.

Total Synthesis of Complex Natural Products Featuring Furofuran Motifs

The 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton is the defining feature of the furofuran lignans, a large family of natural products with diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. The synthesis of these molecules provides a direct application for methodologies developed around the furofuran core.

A common strategy for the synthesis of furofuran lignans involves the dimerization of cinnamyl alcohol precursors. More contemporary and stereocontrolled methods have also been developed. For example, a "dihydrofuran template" approach allows for the stereodivergent synthesis of various furofuran lignan (B3055560) stereoisomers. youtube.com This method begins with the formation of a substituted dihydrofuran, which then undergoes a Lewis acid-promoted cyclization to construct the second furan ring, yielding the complete bicyclic core. This strategy has been successfully applied to the synthesis of (±)-epiasarinin and (±)-asarinin. youtube.com

The key steps in these syntheses often focus on the controlled formation of the bicyclic system with the desired relative stereochemistry at the bridgehead and substituent-bearing carbons.

Natural ProductKey Synthetic StrategyCore IntermediateReference
(±)-EpiasarininDihydrofuran template approachtrans-Dihydrofuran carboxylic ester youtube.com
(±)-AsarininDihydrofuran template approachcis-Dihydrofuran carboxylic ester youtube.com
Furofuran Lignans (general)Oxidative dimerizationCinnamyl alcohol derivatives nih.gov
Table 2. Synthetic Approaches to Furofuran Lignan Natural Products.

The versatility of the furan ring system as a latent synthon for various functionalities further enhances the utility of the furofuran core in natural product synthesis. The ability to transform the furan rings into other structural motifs allows for the creation of a diverse array of complex molecules from a common bicyclic precursor.

Chemical Reactivity and Derivatization Pathways of 3as,6as Dihydrofuro 3,2 B Furan 3,6 2h,5h Dione

General Reactivity Profiles of Furofuranone Lactones

Furofuranone lactones, characterized by the fused dihydrofuro[3,2-b]furan ring system, exhibit reactivity that is largely governed by the two lactone rings. These cyclic esters are susceptible to nucleophilic attack at the carbonyl carbons, leading to a variety of transformations. The reactivity of these lactones can be influenced by factors such as ring strain, steric hindrance, and the electronic nature of substituents.

The general reactivity of bicyclic lactones can be compared, with six-membered rings typically being more reactive than their five-membered counterparts. acs.org However, stereoelectronic effects in bicyclic systems can significantly alter this trend. For instance, destabilizing syn-pentane interactions during the approach of a nucleophile can dramatically reduce the rate of saponification in certain oxabicyclooctanone systems. acs.org

In the context of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, the cis-fusion of the two five-membered rings imposes a specific conformation that influences the accessibility of the carbonyl groups to incoming nucleophiles. The reactivity is also dependent on the reaction conditions, with both acidic and basic media capable of promoting transformations. nih.gov For example, under basic conditions, saponification of the lactone rings can occur, while acidic conditions can facilitate rearrangements and other reactions.

Stereocontrolled Functionalization and Modification

The stereochemistry of the this compound core provides a template for stereocontrolled functionalization. The introduction of substituents at various positions on the bicyclic scaffold can be achieved with a high degree of stereoselectivity, owing to the rigid conformation of the ring system.

Methods for the stereocontrolled functionalization of related bicyclic lactones often involve leveraging the inherent chirality of the starting material, which can be derived from chiral precursors like D-mannitol. nih.govresearchgate.net The manipulation of oxygenation patterns and stereochemistry in such precursors is a powerful strategy for accessing enantiomerically pure functionalized furofuranones. nih.govresearchgate.net

Functionalization can include the introduction of various groups, such as benzoyloxy groups, which can be installed with retention of the original stereochemistry of the chiral centers. nih.gov The synthesis of such derivatives often involves multi-step procedures starting from readily available chiral building blocks. nih.gov

Table 1: Examples of Stereocontrolled Reactions on Furofuranone-related Scaffolds

Starting Material PrecursorReagents and ConditionsProductStereochemical OutcomeReference
D-mannitol1. Benzoyl chloride, pyridine; 2. p-toluenesulfonic acid, 1,1,2,2-tetrachloroethane, reflux(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoateRetention of configuration nih.gov
Bis-tetrahydrofuranChlorochromatoperiodate (CCP)(3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoateOxidation without affecting chiral centers nih.gov

Ring-Opening and Ring-Expansion Reactions

The lactone rings of this compound are susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles or facilitated by Lewis acids. For instance, frustrated Lewis pairs have been shown to effect the ring opening of lactones, leading to the formation of zwitterionic species. rsc.org

The cleavage of the alkyl C-O bond in bicyclic β-lactones can proceed with inversion of stereochemistry, highlighting the stereospecific nature of some ring-opening processes. acs.org While the target molecule is a γ-lactone, similar principles of stereochemical control can apply. The outcome of ring-opening reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For example, reaction with primary amines can lead to the formation of substituted pyrroles. nih.gov

Ring-expansion reactions, while less common for this specific system, are a known transformation for cyclic compounds. youtube.com Such reactions often proceed through intermediates with positive charges adjacent to the ring, which can induce an expansion to a more stable ring size. youtube.com

Table 2: Ring-Opening Reactions of Related Lactone Systems

Lactone TypeReagents and ConditionsProduct TypeKey ObservationReference
δ-valerolactoneB(C6F5)3 and phosphine (B1218219) or N-basesZwitterionic speciesRing opening by frustrated Lewis pairs rsc.org
Bicyclic β-lactonesAlkyl or aryl cupratestrans-substituted cyclopentanes and cyclohexanesDiastereoselective ring cleavage with inversion of stereochemistry acs.org
7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-onesBenzylamine in DMSO/H2OPyrrole carboxylic acidFragmentation initiated by reaction at the lactone carbonyl nih.gov

Investigations into Structure-Reactivity Relationships

The relationship between the structure of furofuranone lactones and their chemical reactivity is a key area of investigation. The specific stereochemistry and substitution pattern of the bicyclic system have a profound impact on its chemical behavior.

For instance, the presence and position of substituents can influence the reaction pathways. Acetoxy substitution adjacent to the lactone carbonyl in both bridged and fused dioxabicyclooctanone ring systems has been shown to induce greater reactivity with lysine (B10760008) side chains. acs.org This highlights the role of neighboring group participation and electronic effects in modulating reactivity.

Computational studies on related systems, such as 2-pyrones, have shown that key structural features, including the degree of ring saturation and the presence of specific functional groups, dictate the mechanisms of reactions like ring-opening and decarboxylation. nih.gov These insights suggest that the specific arrangement of atoms in this compound will similarly govern its unique reactivity profile.

Advanced Applications and Research Prospects of Furofuran Architectures in Applied Chemical Sciences

Furofuranones in Sustainable Materials Development

The rigid, bicyclic structure of furofuranones, derived from renewable resources, presents a compelling platform for the development of sustainable materials. The inherent stereochemistry and functionality of the "(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione" core make it an attractive building block for creating novel bio-based polymers with potentially superior properties compared to their petroleum-based counterparts.

Bio-based Polymer Synthesis and Characterization

The synthesis of polyesters from furofuran architectures represents a significant step toward fully bio-based plastics. While research on the direct polymerization of "this compound" is emerging, studies on closely related furo[3,2-b]furan structures provide valuable insights into the synthetic pathways and material characteristics.

One key strategy involves the modification of the furofuranone core to create diols suitable for polycondensation reactions. For instance, a diol derived from isomannide, 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol), has been successfully polymerized with dimethyl terephthalate. rsc.org This process yields a semi-aromatic copolyester with a weight-average molecular weight of approximately 40,000 g/mol , demonstrating the viability of incorporating the rigid furofuran backbone into high-molecular-weight polymers. rsc.org Nuclear Magnetic Resonance (NMR) analysis confirmed that the integral isohexide unit was retained during the polymerization, ensuring the desired stereochemistry and rigidity were transferred to the final polymer. rsc.org

The general principle of lactone polymerization, specifically through ring-opening polymerization (ROP), is another promising avenue for "this compound". nih.gov ROP of lactones can be catalyzed by enzymes or metal-based catalysts, offering pathways to polyesters with controlled molecular weights and microstructures. nih.govnih.gov The polymerization of this dione (B5365651) would theoretically yield a poly(anhydride-ester), a class of polymers known for their biocompatibility and degradability. The reactivity of the lactone rings is a critical factor, and enzymatic catalysts like lipases have been shown to be effective in the polymerization of various lactones, which could offer a green synthetic route for furofuranone-based polymers. researchgate.net

Characterization of these novel polymers is crucial for understanding their structure-property relationships. Techniques such as NMR spectroscopy are essential for confirming the polymer structure, while Gel Permeation Chromatography (GPC) is used to determine molecular weight and polydispersity. For copolymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for elucidating the microstructure, confirming the blocky or random arrangement of the monomer units. nih.gov

Thermal and Mechanical Performance of Furofuran-Incorporated Materials

The incorporation of the rigid furofuran scaffold into polymers is expected to significantly enhance their thermal and mechanical properties. The bicyclic nature of the "this compound" unit restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved thermal stability.

Studies on polyesters derived from 1,4:3,6-dianhydrohexitols (isohexides), which share the same fused tetrahydrofuran (B95107) ring system, have shown excellent stability against thermal decomposition. kpi.ua These materials exhibit high glass transition temperatures, around 185°C, which is substantially higher than many conventional petroleum-based polyesters. kpi.ua Similarly, the semi-aromatic polyester (B1180765) based on the 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol) diol is semi-crystalline, a property that contributes to its mechanical strength and thermal resistance. rsc.org

The mechanical properties of polymers containing furofuran units can be tailored through copolymerization. For instance, in poly(anhydride-esters), copolymerization can be used to control the balance between stiffness and ductility. nih.gov Increasing the content of a rigid comonomer can enhance the tensile modulus, making the material stiffer, but may also reduce its toughness and ultimate elongation. nih.gov This tunability is essential for designing materials for specific applications, from rigid packaging to flexible films.

The table below summarizes the typical thermal properties of furan-based polyesters compared to a conventional polyester, highlighting the potential advantages of incorporating the furofuran architecture.

PolymerMonomer SourceGlass Transition Temperature (Tg)Melting Temperature (Tm)Thermal Stability (Td, 5% weight loss)
Poly(ethylene terephthalate) (PET)Petroleum-based~75°C~255°C~398°C
Polyesters from Dianhydrohexitols and 2,5-Furandicarboxylic AcidBio-based~185°CAmorphous/Low Crystallinity>300°C
Poly(isosorbide furanoate) (PIsF)Bio-based157°CAmorphous>300°C

Chemical Biology and Medicinal Chemistry Applications

The unique stereochemistry and reactivity of the furo[3,2-b]furan scaffold make it a valuable template for designing molecules with specific biological functions. From molecular probes for studying cellular processes to potent enzyme inhibitors, furofuranone derivatives are gaining attention in chemical biology and medicinal chemistry.

Design and Synthesis of Furofuran-Containing Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and understanding the roles of specific biomolecules in complex biological systems. escholarship.org A probe's effectiveness relies on its ability to selectively interact with a target while carrying a reporter group, such as a fluorophore, for detection. escholarship.org The furofuranone structure can serve as a rigid scaffold for the precise positioning of functional groups and reporter moieties.

The design of a furofuranone-based probe would involve chemically modifying the "this compound" core. For example, one of the lactone carbonyls could be selectively reduced to a hydroxyl group, which can then be functionalized with a fluorescent dye. The synthesis of furan-decorated nucleoside analogues has demonstrated that furan-based heterocycles can act as environmentally sensitive fluorescent reporters, with their emission properties changing in response to their microenvironment. nih.gov This principle could be applied to furofuranone probes to study protein binding or cellular localization.

The synthesis of such probes requires versatile chemical strategies. For instance, "click chemistry" provides a powerful method for attaching reporter groups like azides or alkynes to the core scaffold under mild, bio-orthogonal conditions. ljmu.ac.uk The inherent functionality of the furofuranone dione allows for various synthetic transformations to introduce the necessary handles for such conjugation reactions.

Mechanistic Studies of Molecular Interactions of Furofuranone Derivatives

Understanding how furofuranone derivatives interact with biological macromolecules at a molecular level is crucial for developing new therapeutic agents. These studies often involve a combination of biochemical assays, structural biology, and computational modeling to elucidate the mechanism of action.

The furo[3,2-b]furan skeleton is present in numerous natural products with significant biological activity, including anti-proliferative and enzyme-inhibiting properties. nih.gov Synthetic derivatives of this scaffold have been shown to be potent inhibitors of various enzymes, highlighting the therapeutic potential of this structural class.

A notable example is the development of dihydrofuro[3,2-b]piperidine derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for type 2 diabetes treatment. nih.gov These compounds, synthesized from D- and L-arabinose, feature a fused ring system that mimics the structure of natural carbohydrate substrates. Structure-activity relationship (SAR) studies revealed that specific substitutions on the piperidine (B6355638) nitrogen were crucial for inhibitory potency. For example, an L-arabino-configured derivative with an N-substituted 2,6-dichloro-4-hydroxylbenzyl group (Compound 32) exhibited an IC50 value of 0.07 µM, which is significantly more potent than the clinically used drug acarbose. nih.gov

The table below presents the inhibitory activity of selected dihydrofuro[3,2-b]piperidine derivatives against α-glucosidase.

CompoundConfigurationN-SubstituentIC50 (µM)
Acarbose (Positive Control)--750.0
Compound 28D-arabino2,6-dichloro-4-hydroxylbenzyl0.5
Compound 32L-arabino2,6-dichloro-4-hydroxylbenzyl0.07

Furthermore, synthetic mimics of natural cytotoxic agents like goniofufurone, which contain the [3.3.0]furofuranone structure, have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov Mechanistic studies suggest that these compounds can interfere with critical cellular pathways, leading to cell cycle arrest and apoptosis. Kinetic analyses are essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insights into whether the inhibitor binds to the enzyme's active site or an allosteric site. nih.gov Such mechanistic understanding is vital for the rational design of more potent and selective furofuranone-based therapeutic agents.

In-depth Analysis Reveals Limited Publicly Available Research on the Biological Activity of this compound

The furofuran scaffold is recognized for its presence in a variety of biologically active natural products and its potential as a core structure in medicinal chemistry. Research into derivatives of the furo[3,2-b]furan ring system has indeed uncovered compounds with a range of biological effects, including potential anticancer and enzyme-inhibitory activities. These studies, however, typically involve molecules with various substitutions and modifications to the core furofuran structure, and their findings cannot be directly attributed to the unsubstituted parent compound, this compound.

Consequently, a detailed and scientifically accurate article adhering to the requested outline focusing solely on this compound cannot be generated at this time due to the lack of specific research data on its interactions with in vitro models, its development as a ligand for biological targets, and its applications in drug discovery. Further investigation and publication of research specifically centered on this compound are necessary to elucidate its potential roles in the modulation of cellular processes and its viability as a therapeutic agent.

Advanced Spectroscopic and Analytical Techniques for Furofuranone Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional (2D) techniques, provides invaluable information regarding the connectivity, chemical environment, and stereochemistry of the constituent atoms.

The cis-fusion of the two five-membered rings in the bicyclo[3.3.0]octane core imparts a rigid, V-shaped conformation. atlantis-press.com Five-membered rings are known to adopt non-planar puckered conformations, often described as "envelope" or "twist" forms, to alleviate eclipsing strain. researchgate.netmaricopa.edu In the case of this compound, the molecule is expected to exist in a stable, bent conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key signals would correspond to the bridgehead protons (H-3a and H-6a) and the methylene (B1212753) protons (H-2 and H-5). The chemical shifts and coupling constants of these protons are highly dependent on their spatial orientation. The cis-relationship of the bridgehead protons is a critical stereochemical feature. Nuclear Overhauser Effect (NOE) experiments can be employed to confirm the spatial proximity of these protons, thus verifying the cis-fusion of the rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms. Key resonances will include those for the carbonyl carbons of the lactone groups, the bridgehead carbons, and the methylene carbons. The chemical shifts of these carbons are influenced by the ring strain and the electronegativity of the adjacent oxygen atoms. For sugar-derived compounds like anhydrosugars, which share structural similarities, ¹³C NMR is a powerful tool for structural assignment. nih.gov

Interactive Data Table: Predicted NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (2D NMR)
C2/C53.8 - 4.265 - 75HMBC to C3/C6, COSY with other C2/C5 protons
C3/C6-170 - 180HMBC from H2/H5 and H3a/H6a
C3a/C6a4.8 - 5.275 - 85NOE between H3a and H6a, HMBC to C2/C5 and C3/C6

Note: The predicted values are based on general principles and data for analogous bicyclic lactone and furofuranone systems.

Vibrational Spectroscopy (IR and Raman) for Structural Feature Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. ksu.edu.sa For this compound, these techniques are particularly useful for confirming the presence of the lactone carbonyl groups and characterizing the vibrations of the bicyclic framework.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the γ-lactone rings. Saturated γ-lactones typically exhibit a carbonyl stretching frequency in the range of 1760-1800 cm⁻¹. The exact position of this band can be influenced by ring strain. cdnsciencepub.comcdnsciencepub.com In some cases, unsaturated lactones can exhibit two carbonyl bands due to Fermi resonance. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, provides complementary information to IR spectroscopy. edinst.com The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. Vibrations of the C-C and C-O bonds of the bicyclic backbone, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. Computational studies, such as Density Functional Theory (DFT), can be used to predict and assign the vibrational frequencies for complex structures like bicyclo[3.3.0]octane derivatives. researchgate.netscielo.br

Interactive Data Table: Expected Vibrational Frequencies

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C=O Stretch (Lactone)1760 - 18001760 - 1800Strong (IR), Weak-Medium (Raman)
C-O Stretch1150 - 12501150 - 1250Strong (IR), Medium (Raman)
CH₂ Bending1400 - 14751400 - 1475Medium (IR & Raman)
C-C Stretch900 - 1100900 - 1100Medium-Weak (IR), Medium-Strong (Raman)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound (C₆H₆O₄), HRMS would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule, providing valuable structural information. The fragmentation of lactones under electron ionization (EI) or electrospray ionization (ESI) often involves characteristic losses of CO, CO₂, and small neutral molecules. bohrium.comacs.orgimreblank.ch The fragmentation of furofuran lignans (B1203133), which contain a similar core structure, has been shown to involve cleavage of the rings. researchgate.net The fragmentation pathways for this compound would likely involve initial ring opening followed by decarboxylation or decarbonylation.

Interactive Data Table: HRMS and Fragmentation Data

Ion Exact Mass (m/z) Possible Fragmentation Pathway
[M+H]⁺143.0339-
[M-CO]⁺115.0389Loss of carbon monoxide from one of the lactone rings
[M-CO₂]⁺99.0441Decarboxylation of one of the lactone rings
[M-2CO]⁺87.0440Sequential loss of two carbon monoxide molecules
[C₄H₅O₂]⁺85.0284Cleavage of the bicyclic system

Single Crystal X-ray Diffraction for Definitive Structural and Stereochemical Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. rsc.org For a chiral molecule like this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the cis-fusion of the rings and the absolute configuration at the four stereocenters.

The crystal structure of related hexahydrofuro[3,2-b]furan derivatives has been determined, revealing the characteristic bent conformation of the bicyclic system. nih.gov A successful X-ray crystallographic analysis of the title compound would provide a detailed picture of the molecular geometry, including the puckering of the five-membered rings and the orientation of the carbonyl groups.

Interactive Data Table: Hypothetical Crystal Data

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.5
b (Å)8.2
c (Å)7.1
β (°)105
Volume (ų)365
Z2

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating enantiomers and determining the enantiomeric purity of a chiral compound. phenomenex.comnih.gov For a synthetic sample of this compound, chiral HPLC would be essential to confirm that the desired enantiomer has been produced and to quantify any presence of its enantiomer, (3aR,6aR)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including lactones. nih.govmdpi.com The development of a successful chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

Parameter Condition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected Retention Time (t_R1)e.g., 8.5 min
Expected Retention Time (t_R2)e.g., 10.2 min

Computational Chemistry and Theoretical Studies on the Dihydrofuro 3,2 B Furan System

Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems by solving the Schrödinger equation. nih.gov These calculations provide detailed information about electron distribution, molecular orbital energies, and the potential energy surfaces of chemical reactions. For the furofuranone scaffold, these methods are crucial for predicting its behavior and guiding synthetic efforts. nih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules, including furofuranone derivatives. researchgate.netepstem.netepstem.net This method calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. escholarship.org

DFT studies on furan-containing molecules typically involve geometry optimization to find the most stable three-dimensional structure. researchgate.netepstem.net From this optimized geometry, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

For example, in studies of related furan (B31954) derivatives, DFT calculations using the B3LYP hybrid functional with basis sets like 6-311++G(d,p) have been employed to determine these properties. researchgate.netepstem.net The molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net Theoretical calculations on related dihydronaphtho[2,3-b]furan derivatives have been used to understand structural features essential for biological activity. imedpub.com

Table 1: Representative Data from DFT Calculations on Furan-Containing Molecules

Calculated PropertyTypical MethodSignificance
Optimized Geometry (Bond Lengths, Angles)DFT/B3LYP/6-311++G(d,p)Provides the most stable 3D structure of the molecule. epstem.net
HOMO EnergyDFT/B3LYP/6-311++G(d,p)Relates to the ability to donate electrons. researchgate.net
LUMO EnergyDFT/B3LYP/6-311++G(d,p)Relates to the ability to accept electrons. researchgate.net
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)Indicates chemical reactivity and stability. seejph.com
Molecular Electrostatic Potential (MEP)DFT/B3LYP/6-311++G(d,p)Visualizes charge distribution and predicts reaction sites. researchgate.net

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Quantum chemical calculations are used to model the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. pku.edu.cn A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

For synthetic pathways leading to furofuran systems, such as cycloaddition reactions, DFT calculations can be used to evaluate different possible mechanisms (e.g., concerted vs. stepwise pathways). pku.edu.cn By calculating the Gibbs free energy of activation for each potential pathway, researchers can predict which route is kinetically favored. pku.edu.cn For instance, studies on the [8+2] cycloadditions of dienylfurans have used DFT to analyze multiple reaction pathways, identifying the rate-determining step and explaining the observed product distribution. pku.edu.cn This predictive power is invaluable for designing efficient syntheses of complex molecules like (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. The development of automated reaction path search methods combined with quantum chemical calculations allows for the systematic exploration of reactant candidates and reaction pathways. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Unlike the static picture provided by geometry optimization, molecules are dynamic entities that constantly move and change shape. The furofuran ring system, being flexible, can adopt a wide range of conformations. frontiersin.org Molecular Dynamics (MD) simulations are a computational method used to study these motions over time by applying Newton's laws of motion to the atoms in the system. fraserlab.com

MD simulations generate a trajectory that describes how the positions of atoms change, providing a detailed view of the molecule's conformational landscape. fraserlab.com This allows researchers to identify the most stable conformers, the energy barriers between them, and how the molecule's shape might change in different environments (e.g., in a solvent or interacting with a biological target). frontiersin.orgnih.gov

For furanoside rings, which are structurally related to the dihydrofuro[3,2-b]furan system, computational studies have shown that they are flexible and can exist in multiple conformations. frontiersin.org Methods ranging from molecular mechanics to DFT and MP2-based approaches have been used to model these conformations, revealing that even small changes in substituents can induce significant changes in the ring's shape. frontiersin.org Such insights are critical for understanding how furofuranone derivatives might bind to biological receptors, as the molecule's conformation is a key determinant of its activity.

In Silico Screening and Virtual Library Design for Furofuran Derivatives

The furofuranone scaffold represents a core structure that can be chemically modified to create a vast number of derivatives with potentially diverse biological activities. nih.gov In silico screening and virtual library design are computational strategies used to explore this chemical space efficiently. nih.govnih.gov

The process begins with the design of a virtual library, which is a large collection of digital molecules based on the furofuranone scaffold with various substituents. semanticscholar.org This library can then be screened computationally against a specific biological target, such as an enzyme or receptor, using techniques like molecular docking. researchgate.netresearchgate.net Molecular docking predicts the preferred orientation of a molecule when bound to a target and estimates the strength of the interaction, often expressed as a docking score. nih.gov

This approach allows for the rapid evaluation of thousands or even millions of compounds, prioritizing a smaller, more manageable number for actual synthesis and experimental testing. mdpi.com Studies on other furan-based heterocyclic compounds have successfully used these methods to identify potential inhibitors for targets involved in cancer and other diseases. researchgate.netnih.govnih.gov The excellent in-silico profiling of furan derivatives provides a hypothetical gateway to use these compounds as potential therapeutic agents. nih.gov

Table 2: Key Steps in Virtual Screening of Furofuran Derivatives

StepDescriptionComputational Tools
Target Selection & PreparationIdentify a biological target (e.g., a protein) and obtain its 3D structure.Protein Data Bank (PDB), Molecular modeling software
Virtual Library DesignGenerate a large, diverse set of furofuran derivatives digitally.Cheminformatics toolkits
Molecular DockingPredict the binding mode and affinity of each compound in the library to the target.AutoDock, MOE, Schrödinger Suite
Scoring and RankingRank the compounds based on their predicted binding affinity (docking score) and other properties.Docking software scoring functions
Hit Selection & RefinementSelect the top-ranked compounds for further analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. nih.govADMET prediction software

Future Directions and Interdisciplinary Research Opportunities

Catalyst Development for Green and Efficient Furofuranone Synthesis

The synthesis of furofuranones and related lactones is an area of growing importance in modern organic chemistry. rsc.org Future research is increasingly directed toward green chemistry principles to develop environmentally benign and efficient catalytic methodologies. researchgate.netmdpi.com Key areas of focus include the replacement of hazardous reagents, the use of organocatalysis, and the exploration of novel activation methods.

One promising green oxidation method involves the use of Oxone, an inexpensive and non-polluting oxidizing reagent, in aqueous solutions to convert cyclic ketones into lactones. organic-chemistry.org This approach avoids hazardous peracids and harsh reaction conditions, offering a sustainable alternative for Baeyer-Villiger oxidations. organic-chemistry.org The development of catalysts that can function effectively in water or other green solvents is a critical goal.

Furthermore, combining organocatalysis with photocatalysis presents a highly efficient and selective route for lactone synthesis. rsc.org Visible-light-mediated protocols using organic photocatalysts can enable C-H activation and subsequent cyclization under mild conditions, minimizing waste and energy consumption. rsc.org The development of multifunctional modular organocatalysis can also lead to one-pot sequential reactions, streamlining the synthesis of complex lactones with high enantioselectivity. organic-chemistry.org

Table 1: Emerging Green Catalytic Strategies for Lactone Synthesis

Catalytic Strategy Key Features Potential Advantages for Furofuranone Synthesis
Oxone in Water Uses a cheap, stable, non-pollutant oxidant; aqueous medium. organic-chemistry.org Avoids hazardous peracids and organic solvents; high selectivity. organic-chemistry.org
Photoredox Catalysis Utilizes visible light and a photocatalyst (e.g., Ru(bpy)3Cl2). organic-chemistry.orgresearchgate.net Mild reaction conditions; enables novel intermolecular synthesis pathways. researchgate.netorganic-chemistry.org
Photoorganocatalysis Combines organocatalysis and photocatalysis (e.g., phenylglyoxylic acid). rsc.org High efficiency and selectivity; C-H activation under visible light. rsc.org

| Cu/Nitroxyl Catalysts | Employs ambient air as the oxidant for aerobic oxidative lactonization of diols. organic-chemistry.org | Mild conditions; high chemo- and regioselectivity. organic-chemistry.org |

Future work will likely focus on designing robust, recyclable catalysts and exploring enzymatic routes to further enhance the sustainability and efficiency of synthesizing (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione and its analogues.

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale production of furofuranones, flow chemistry and continuous processing offer significant advantages over traditional batch methods. mdpi.com Continuous flow technology enhances safety, efficiency, and scalability by providing superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comacs.org

Such systems can achieve high productivity, with lab-scale equipment demonstrating the potential for kilogram-per-day output. acs.org The use of high-temperature water or other green solvents within these flow reactors further aligns with sustainable manufacturing goals. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Bicyclic Lactones

Parameter Batch Processing Continuous Flow Processing
Reaction Time >24 hours acs.org <10 minutes acs.orgacs.org
Productivity Low to moderate High (demonstrated >1 kg/day ) acs.org
Safety Handling of intermediates; potential for thermal runaway Enhanced safety through small reaction volumes and superior heat transfer mdpi.com
Process Control Limited Precise control over temperature, pressure, and residence time

| Scalability | Challenging | Straightforward scale-up by extending operation time or using larger reactors acs.org |

Future research will focus on optimizing these flow processes for the specific synthesis of this compound, developing integrated purification steps, and utilizing process analytical technology (PAT) for real-time monitoring and control. acs.org

Chemoinformatic Approaches to Furofuran Structural Space Exploration

Chemoinformatics provides powerful computational tools for navigating the vast chemical space of molecular scaffolds. nih.gov The furofuran scaffold, as a core structure of many bioactive compounds, is an ideal candidate for large-scale computational analysis to guide drug discovery and materials science. nih.govsemanticscholar.org

By applying scaffold-based analysis, researchers can systematically classify furofuran derivatives, generate molecular hierarchies, and associate specific structural features with biological activities. nih.gov This involves creating databases of known furofuran-containing molecules and analyzing their structural diversity, physicochemical properties, and relationships to other natural product scaffolds. scispace.com

Analysis of natural product scaffolds shows they often contain more aliphatic rings and oxygen heteroatoms compared to synthetic scaffolds, which are dominated by aromatic rings and nitrogen. scispace.com Understanding these differences can inspire the design of novel, nature-inspired furofuran derivatives. Chemoinformatic methods can predict structure-activity relationships, helping to prioritize synthetic targets with desired biological profiles. semanticscholar.org

Future directions in this area include:

Developing machine learning models to predict the bioactivity of novel furofuran derivatives.

Creating virtual libraries of furofuran compounds for high-throughput screening against various biological targets.

Analyzing the "scaffold-hopping" potential to identify alternative core structures that mimic the biological activity of known furofurans.

Bio-inspired Synthesis and Biosynthesis of Furofuran Natural Products

Nature provides an elegant blueprint for the construction of complex molecular architectures like the furofuran ring system. Furofuran lignans (B1203133), which contain the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, are widely distributed in the plant kingdom and exhibit a range of biological activities. acs.orgresearchgate.net Studying their biosynthetic pathways offers valuable insights for developing novel, bio-inspired synthetic strategies.

The biosynthesis of these lignans is believed to proceed via the oxidative coupling of monolignol radicals, a process under strict enantioselective control. researchgate.net Understanding the enzymes and mechanisms involved in these pathways can inspire the development of biomimetic catalysts that can replicate these transformations in the lab under mild conditions.

Furthermore, the total synthesis of complex furofuran natural products, such as (±)-Phrymarolin II, provides robust chemical routes that can be adapted for the synthesis of this compound. acs.org These synthetic routes often employ key steps like zinc-mediated allylations and copper-catalyzed arylations to construct the core skeleton. acs.org

Future research will likely focus on:

Elucidating the complete biosynthetic pathways of various furofuran natural products.

Harnessing enzymes or developing synthetic enzyme mimics for stereoselective furofuran synthesis.

Applying retrosynthetic analysis inspired by biosynthetic pathways to design efficient and convergent total syntheses.

Advanced Materials Design Leveraging Furofuran Scaffolds

Furan-based compounds, derived from renewable biomass, are emerging as key building blocks for sustainable polymers and advanced materials. gminsights.comnih.gov The rigid, bicyclic structure of the this compound scaffold makes it an attractive monomer for creating polymers with unique thermal and mechanical properties.

Furan-based polymers, such as polyethylene (B3416737) 2,5-furandicarboxylate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like PET. nih.gov The furofuranone core can be envisioned as a monomer for producing novel polyesters, polyamides, or polyurethanes. The presence of two lactone rings offers reactive sites for ring-opening polymerization, potentially leading to materials with enhanced biodegradability and functionality.

The global market for furan-based polymers is expected to grow significantly, driven by the demand for sustainable materials in packaging and other industries. gminsights.com Research into incorporating the furofuranone scaffold could lead to specialty polymers with high thermal stability, improved barrier properties, and tailored mechanical performance. nih.govyoutube.com The synthesis of polymers from furanic building blocks like 2,5-bis(hydroxymethyl)furan (BHMF) is already an active area of research, with enzymatic polymerization being explored as a sustainable method. nih.govrsc.org

Table 3: Potential Applications of Furofuranone-Based Polymers

Application Area Potential Advantages Research Focus
Sustainable Packaging Bio-based origin, potential biodegradability, good barrier properties. gminsights.comnih.gov Synthesis of high molecular weight polyesters via ring-opening polymerization. nih.gov
Biomedical Materials Biocompatibility, controlled degradation rates. Development of resorbable polymers for drug delivery or tissue engineering scaffolds.

| High-Performance Resins | High rigidity and thermal stability from the bicyclic structure. youtube.com | Creation of thermosets and composites for automotive or electronic applications. |

Interdisciplinary collaboration between synthetic chemists, polymer scientists, and materials engineers will be crucial to unlock the full potential of this compound as a versatile building block for the next generation of advanced, sustainable materials.

Q & A

Q. What spectroscopic methods are essential for characterizing (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione?

A combination of ¹H and ¹³C NMR is critical to resolve proton and carbon environments, particularly in the fused furan system. Infrared spectroscopy (IR) identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while X-ray crystallography provides absolute stereochemical validation if single crystals are obtainable .

Q. How is the stereochemistry of this compound confirmed experimentally?

Single-crystal X-ray diffraction with anomalous scattering is the gold standard for determining absolute configuration. For preliminary analysis, compare experimental optical rotation values (e.g., [α]D = -44° in methanol) with literature data. Chiral HPLC coupled with circular dichroism (CD) can correlate elution order with stereochemical assignments .

Q. What precautions are necessary for handling and storing this compound?

Store in a dry, inert atmosphere (e.g., nitrogen glovebox) to prevent hydrolysis of the lactone rings. Use glass-coated vials to avoid leachates from plastic containers. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential irritant properties .

Advanced Research Questions

Q. What synthetic strategies optimize enantiomeric excess in asymmetric synthesis?

Chiral organocatalysts (e.g., proline derivatives) in cyclization steps achieve >98% enantiomeric excess (ee). Key steps include low-temperature methanolysis (0°C, 3 h) to minimize racemization, followed by acid-catalyzed ring closure. Enantiopurity is monitored via chiral GC or HPLC with polysaccharide-based columns .

Q. How can thermal degradation pathways be analyzed systematically?

Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen/air to identify decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Evolved gas analysis (e.g., FTIR or mass spectrometry) characterizes volatile byproducts like CO and CO₂ .

Q. How are data contradictions resolved in crystallographic studies of similar furan derivatives?

Discrepancies often stem from crystal twinning or disordered flexible moieties . Apply PLATON’s SQUEEZE algorithm to model solvent-accessible voids. Validate against ¹H-¹³C HMBC NMR correlations to confirm through-space couplings obscured in XRD. Multi-temperature XRD (100–300 K) reduces thermal motion artifacts .

Q. What computational methods predict physicochemical properties accurately?

Density functional theory (DFT) calculations (e.g., Gaussian) model electronic properties and reactivity. QSPR models in software like ACD/Labs Percepta predict logP, solubility, and boiling points. Validate predictions against experimental HPLC retention times and solubility assays .

Q. How can reaction conditions minimize byproducts during synthesis?

Optimize via Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. Use in situ monitoring (e.g., ReactIR) to track intermediate formation. Purification by recrystallization (e.g., methanol/water mixtures) removes residual impurities .

Q. What analytical approaches quantify impurities in synthesized batches?

Reverse-phase HPLC with UV detection (210–254 nm) separates impurities. LC-MS/MS identifies structural anomalies, while ¹H NMR integration quantifies diastereomeric ratios. For trace metals, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How can the reactivity of the fused furan system be exploited for derivatization?

The α,β-unsaturated lactone undergoes Diels-Alder reactions with dienes (e.g., anthracene) under microwave irradiation. Nucleophilic ring-opening with amines (e.g., benzylamine) generates functionalized intermediates. Pd-catalyzed cross-coupling introduces aryl/alkynyl groups at the furan β-position .

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